Butyl-(4-methoxy-heptyl)-amine

Description

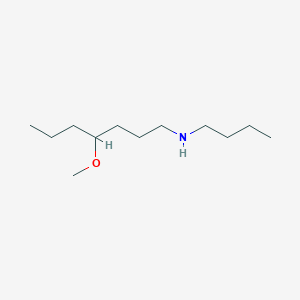

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H27NO |

|---|---|

Molecular Weight |

201.35 g/mol |

IUPAC Name |

N-butyl-4-methoxyheptan-1-amine |

InChI |

InChI=1S/C12H27NO/c1-4-6-10-13-11-7-9-12(14-3)8-5-2/h12-13H,4-11H2,1-3H3 |

InChI Key |

QGLDJQJXHHLMPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCC(CCC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 4 Methoxy Heptyl Amine

Retrosynthetic Analysis and Strategic Disconnections for Amine Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comias.ac.in For a secondary amine like Butyl-(4-methoxy-heptyl)-amine, the most logical disconnection is at the carbon-nitrogen (C-N) bond. youtube.comyoutube.com This leads to two primary synthons: a butylamine (B146782) equivalent and a 4-methoxy-heptyl electrophile, or a 4-methoxy-heptylamine equivalent and a butyl electrophile.

This disconnection strategy gives rise to several potential forward synthetic approaches, including the alkylation of a primary amine and reductive amination of a carbonyl compound. The choice between these pathways often depends on the availability and reactivity of the starting materials, as well as the desired selectivity of the reaction. numberanalytics.com For instance, a functional group interconversion (FGI) might be considered, such as transforming an amide to an amine, to facilitate a more efficient disconnection. youtube.comyoutube.com

Development of Novel Synthetic Pathways to this compound

The construction of the this compound framework can be accomplished through several key synthetic strategies.

Alkylation Approaches for Amine Synthesis

Direct alkylation of a primary amine with an alkyl halide is a fundamental method for synthesizing secondary amines. libretexts.org In the context of this compound, this could involve the reaction of butylamine with a 4-methoxy-heptyl halide or, conversely, 4-methoxy-heptylamine with a butyl halide. However, a significant challenge in this approach is over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, can react further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgacs.orgnih.gov

To circumvent this issue, methods promoting selective mono-alkylation have been developed. One such strategy involves the use of a large excess of the primary amine to favor the formation of the secondary amine. Another approach utilizes specific reagents and conditions, such as cesium hydroxide, which has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org

A more advanced technique to prevent over-alkylation is the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. acs.orgnih.govresearchgate.net This method involves the N-alkylation of a transient, highly nucleophilic pyridinium (B92312) ylide intermediate, followed by in situ depyridylation to yield the desired secondary amine without the formation of over-alkylation byproducts. acs.orgnih.gov

Reductive Amination Strategies for the this compound Moiety

Reductive amination is a powerful and widely used method for the synthesis of secondary amines due to its high efficiency and ability to avoid over-alkylation. stackexchange.comjocpr.commasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of a primary amine with a ketone or aldehyde to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. stackexchange.comyoutube.com

For the synthesis of this compound, two main reductive amination pathways are conceivable:

Reaction of Butylamine with 4-methoxy-heptanal: In this route, butylamine would react with 4-methoxy-heptanal to form an intermediate imine.

Reaction of 4-methoxy-heptylamine with Butanal: Alternatively, 4-methoxy-heptylamine could be reacted with butanal.

The subsequent reduction of the imine can be achieved using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). stackexchange.commasterorganicchemistry.comwikipedia.org Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for reducing imines in the presence of carbonyl groups. stackexchange.comwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method for the reduction step. youtube.comwikipedia.org

The choice of reducing agent and reaction conditions can be tailored to be compatible with a wide range of functional groups, making reductive amination a versatile tool in complex molecule synthesis. jocpr.com

Multi-Component Reactions for Constructing the this compound Backbone

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules by combining three or more starting materials in a single step. rsc.orgresearchgate.netnih.gov Several MCRs are applicable to the synthesis of secondary amines.

One notable example is the visible-light-mediated three-component alkylation of imines. rsc.orgresearchgate.net In a potential synthesis of this compound, this could involve the in-situ formation of an imine from either butylamine and 4-methoxy-heptanal or 4-methoxy-heptylamine and butanal, followed by a manganese-catalyzed alkylation with an appropriate alkyl iodide. rsc.orgresearchgate.net This method is advantageous due to its operational simplicity and mild reaction conditions. rsc.org

Another relevant MCR is the Petasis reaction, also known as the borono-Mannich reaction. nih.gov This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce allylic or benzylic amines. While not directly applicable to the saturated alkyl chains of this compound, it highlights the potential of MCRs in amine synthesis.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of any synthetic route are highly dependent on the optimization of reaction conditions. This involves a systematic investigation of various parameters to find the ideal balance for a given transformation.

Catalyst Screening and Ligand Effects in Amine Formation

In many modern synthetic methods for amine formation, particularly those involving transition metal catalysis, the choice of catalyst and associated ligands is crucial. scholaris.caresearchgate.net For instance, in reductive amination reactions employing catalytic hydrogenation, screening different metal catalysts (e.g., Pd, Pt, Ni) and supports can significantly impact the reaction's efficiency and selectivity. wikipedia.org

In cross-coupling reactions to form C-N bonds, the ligand plays a critical role in modulating the reactivity and stability of the metal catalyst. scholaris.ca Ligands can influence the steric and electronic properties of the catalytic complex, thereby affecting the rate of reaction, substrate scope, and selectivity. onu.edu For example, the development of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in the advancement of palladium-catalyzed amination reactions. While direct C-N cross-coupling is more common for aryl amines, the principles of ligand design and catalyst screening are broadly applicable to various catalytic C-N bond-forming reactions. numberanalytics.com

The optimization process often involves creating a data table to systematically vary parameters such as the catalyst, ligand, solvent, temperature, and reaction time to identify the conditions that provide the highest yield and purity of the desired product.

Interactive Data Table: Illustrative Catalyst and Ligand Screening for a Hypothetical Reductive Amination

The following table demonstrates a hypothetical screening process for the reductive amination of 4-methoxy-heptanal with butylamine.

| Entry | Catalyst (mol%) | Ligand | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd/C (5) | - | H₂ (1 atm) | Methanol | 25 | 75 |

| 2 | PtO₂ (2) | - | H₂ (1 atm) | Ethanol | 25 | 82 |

| 3 | [Ir(cod)Cl]₂ (1) | PPh₃ | H₂ (10 atm) | THF | 50 | 88 |

| 4 | [Ru(p-cymene)Cl₂]₂ (0.5) | dppf | H₂ (10 atm) | Toluene | 80 | 91 |

| 5 | NiCl₂ (10) | dppe | NaBH₄ | Methanol | 0 | 65 |

Stereoselective Synthesis of Chiral Centers within the Heptyl Moiety of this compound

The synthesis of this compound presents a significant stereochemical challenge: the controlled formation of the chiral center at the C4 position of the heptyl group. Achieving high enantiopurity at this position is critical for its potential applications. Methodologies for establishing this stereocenter primarily rely on asymmetric synthesis, utilizing either chiral catalysts or chiral starting materials.

A prominent strategy involves the asymmetric reduction of a prochiral ketone, followed by subsequent functional group manipulations. One potential synthetic route begins with the reduction of heptan-4-one to produce the chiral alcohol, (S)- or (R)-heptan-4-ol. This transformation can be accomplished with high stereoselectivity using biocatalytic methods, which are increasingly favored for their efficiency and environmental compatibility. nih.gov Ene-reductases and alcohol dehydrogenases (ADHs) are particularly effective for such reductions. acs.orgmdpi.com For instance, specific ADHs can reduce ketones to either the (S)- or (R)-alcohol with high enantiomeric excess (ee). mdpi.com

Following the stereoselective formation of the chiral alcohol, the synthesis could proceed via O-methylation to install the methoxy (B1213986) group, yielding a chiral 4-methoxyheptane derivative. The hydroxyl group would then need to be converted into a suitable leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution with butylamine, or alternatively, the alcohol could be oxidized to a ketone and subjected to reductive amination with butylamine. A more direct approach involves the reductive amination of 4-methoxyheptan-1-al with butylamine, where the stereocenter is already established in the aldehyde precursor.

Another powerful approach is the use of chiral auxiliaries or organocatalysis. acs.org For example, a chiral N-acylhydrazone derived from a precursor to the heptyl moiety could undergo asymmetric addition of an organometallic reagent to establish the stereocenter. researchgate.net

Below is a table summarizing potential catalytic systems for the key stereocenter-forming step.

| Catalytic System | Methodology | Typical Substrate | Potential Advantages | Potential Challenges |

| Alcohol Dehydrogenase (ADH) | Biocatalytic Reduction | Heptan-4-one | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. nih.govmdpi.com | Substrate scope may be limited, requires cofactor regeneration system. |

| Ene-Reductase (ER) & ADH Cascade | Sequential Biocatalytic Reduction | (E)-Hept-2-en-4-one | One-pot synthesis of specific stereoisomers from simple precursors. mdpi.com | Requires careful optimization of a multi-enzyme system. |

| Chiral Metal Complex (e.g., Ru-BINAP) | Asymmetric Hydrogenation | Heptan-4-one | High turnover numbers, well-established methodology. | Expensive catalyst, potential for metal contamination in the product. |

| Organocatalysis (e.g., Chiral Phosphoric Acid) | Asymmetric Reductive Amination | 4-Methoxyheptan-one | Metal-free, high enantioselectivity. acs.org | Catalyst loading can be high, may require specific Hantzsch esters as reductants. |

Isolation and Purification Methodologies for Research-Grade this compound

The isolation and purification of this compound to a research-grade standard (>98% purity) necessitates a multi-step approach to remove starting materials, byproducts, and, crucially, any unwanted stereoisomers. As a secondary amine, standard purification techniques can be effectively employed, with special considerations for its chiral nature. acs.orgbiotage.com

Initial workup of the reaction mixture typically involves an acid-base extraction. The crude product, being basic, can be extracted into an aqueous acidic solution, leaving non-basic organic impurities behind. The amine is then liberated by basifying the aqueous layer and extracting it back into an organic solvent. acs.org

For the removal of closely related impurities, chromatography is the method of choice. Due to the basic nature of the amine, standard silica (B1680970) gel can lead to poor separation and product tailing. The use of amine-functionalized silica or treating standard silica with a tertiary amine like triethylamine (B128534) in the mobile phase can mitigate these issues, leading to successful purification. biotage.com

Achieving high enantiomeric purity requires specialized chiral separation techniques. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers. wvu.edu The racemic amine is passed through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to their separation. nih.gov

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. rsc.org This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated by filtration. The desired enantiomer of the amine is then recovered by treating the purified salt with a base. This method is often advantageous for its scalability. rsc.org

Buffer-Assisted Separation: Differences in the basicity and solubility of primary, secondary, and tertiary amines can be exploited for separation using aqueous buffers of specific pH. This technique can be useful for removing N-alkylation byproducts. researchgate.net

The table below outlines common chiral stationary phases used for amine separation.

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Common Mobile Phases | Applicability to Amines |

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves. nih.gov | Hexane/Isopropanol, Acetonitrile | Broad applicability, often the first choice for screening. |

| Pirkle-type (π-acidic/π-basic) | π-π interactions, hydrogen bonding, dipole stacking. | Hexane/Isopropanol | Effective for analytes with aromatic rings. |

| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Inclusion complexation, hydrogen bonding, ionic interactions. wvu.edu | Polar organic, reversed-phase, or polar ionic modes. | Excellent for separating chiral amines due to their ionic binding sites. |

| Crown Ether-based | Complexation of the protonated primary amine group within the chiral crown ether cavity. wvu.edu | Perchloric acid in methanol/water. | Highly specific for primary amines with a chiral center near the amino group. |

Scale-Up Considerations for Laboratory Synthesis of this compound Analogs

Transitioning the synthesis of this compound analogs from a laboratory setting (milligram to gram scale) to a pilot or production scale (kilogram scale) introduces significant challenges that must be addressed to ensure the process is safe, efficient, and reproducible. drugdiscoverytrends.comresearchgate.netresearchgate.net

Key considerations include:

Thermal Management: Many reactions used in amine synthesis, such as reductions with metal hydrides or certain alkylations, are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. labmanager.com This can lead to dangerous temperature and pressure increases and the formation of side products, potentially lowering the yield and stereochemical purity. A thorough calorimetric study of the reaction is essential to design an adequate cooling system.

Maintaining Stereochemical Integrity: Asymmetric reactions can be highly sensitive to process parameters. drugdiscoverytrends.com Factors such as mixing efficiency, the rate of reagent addition, and temperature gradients can significantly impact the enantiomeric excess of the product. What works in a small, rapidly stirred flask may not translate directly to a large, baffled reactor.

Downstream Processing and Purification: Purification methods that are convenient at the lab scale may not be practical or economical at a larger scale. dtu.dk Column chromatography, for example, becomes very expensive due to the high consumption of solvent and stationary phase. For large-scale production, crystallization (including diastereomeric salt resolution) or distillation are often preferred. acs.org

Reagent and Catalyst Cost and Sourcing: The cost of reagents and catalysts becomes a critical factor in the economic viability of a scaled-up process. scirea.org Expensive chiral ligands or biocatalysts, while effective, may need to be recycled or replaced with more cost-effective alternatives. The availability and consistency of raw materials from suppliers must also be ensured. labmanager.com

The following table details critical parameters that must be evaluated during the scale-up process.

| Parameter | Laboratory Scale Focus | Scale-Up Challenge | Mitigation Strategy |

| Reaction Kinetics & Thermodynamics | Maximizing yield and selectivity. | Heat accumulation, pressure build-up, potential for runaway reactions. labmanager.com | Perform reaction calorimetry (RC1) studies; implement controlled dosing and robust cooling systems. |

| Mixing | Vigorous magnetic or overhead stirring. | Inhomogeneity, localized "hot spots," poor mass transfer. | Use of appropriately designed reactors with baffles and optimized impellers; conduct mixing studies. |

| Stereoselectivity | Achieving high enantiomeric excess. | Decrease in enantioselectivity due to temperature/concentration gradients. drugdiscoverytrends.com | Strict control over temperature and addition rates; process robustness studies. |

| Work-up & Isolation | Liquid-liquid extraction, rotary evaporation. | Handling large volumes of solvents, emulsion formation. | Use of continuous liquid-liquid extractors; select solvents for ease of recovery and recycling. |

| Purification | Flash chromatography. | High cost, large solvent/waste volumes, time-consuming. dtu.dk | Develop scalable purification methods like crystallization or distillation; avoid chromatography where possible. |

Advanced Spectroscopic and Structural Elucidation of Butyl 4 Methoxy Heptyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Isomeric Studies

NMR spectroscopy is a primary tool for determining the detailed structure and dynamic behavior of Butyl-(4-methoxy-heptyl)-amine in solution.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons closest to the electronegative nitrogen and oxygen atoms are expected to appear at a lower field (higher ppm). For instance, the methoxy (B1213986) group (-OCH₃) protons would typically appear as a singlet, while the protons on the carbons adjacent to the nitrogen (α-carbons) would show complex multiplets due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts are influenced by the local electronic environment; carbons bonded to the heteroatoms (N, O) are deshielded and resonate at a lower field. oregonstate.edu The broad range of chemical shifts in ¹³C NMR helps to resolve all eleven unique carbon signals of this compound. oregonstate.edu

2D NMR Techniques: To definitively assign these signals and confirm the connectivity of the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY establishes correlations between protons that are coupled to each other, allowing for the tracing of proton networks within the butyl and methoxy-heptyl chains.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H bonds.

A summary of predicted NMR data is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NC H₂(CH₂)₂CH₃ (Butyl-1) | ~2.6 (triplet) | ~50.2 |

| NCH₂C H₂(CH₂)CH₃ (Butyl-2) | ~1.5 (multiplet) | ~32.1 |

| N(CH₂)₂C H₂CH₃ (Butyl-3) | ~1.4 (multiplet) | ~20.5 |

| N(CH₂)₃C H₃ (Butyl-4) | ~0.9 (triplet) | ~14.1 |

| NC H₂(CH₂)₂CH(OCH₃)R (Heptyl-1) | ~2.6 (triplet) | ~48.0 |

| NCH₂C H₂(CH₂)CH(OCH₃)R (Heptyl-2) | ~1.5 (multiplet) | ~30.0 |

| N(CH₂)₂C H₂CH(OCH₃)R (Heptyl-3) | ~1.3 (multiplet) | ~23.5 |

| N(CH₂)₃C H(OCH₃)R (Heptyl-4) | ~3.3 (multiplet) | ~78.0 |

| CH(OCH₃)C H₂CH₂CH₃ (Heptyl-5) | ~1.4 (multiplet) | ~35.0 |

| CH(OCH₃)CH₂C H₂CH₃ (Heptyl-6) | ~1.3 (multiplet) | ~19.0 |

| CH(OCH₃)(CH₂)₂C H₃ (Heptyl-7) | ~0.9 (triplet) | ~14.2 |

| CH(OC H₃)R (Methoxy) | ~3.2 (singlet) | ~56.0 |

Dynamic NMR (DNMR) spectroscopy is utilized to study time-dependent processes like conformational changes and restricted rotations. montana.edu For this compound, several dynamic processes could be investigated:

Nitrogen Inversion: The nitrogen atom in a secondary amine undergoes rapid inversion, which interconverts the two lone pair stereoisomers. This process is typically too fast to be observed on the NMR timescale at room temperature.

Rotational Barriers: There can be restricted rotation around the C-N bonds. Variable temperature (VT) NMR experiments can be used to study these rotational barriers. nanalysis.com As the temperature is lowered, the rate of rotation may slow down sufficiently to cause broadening and eventual splitting of NMR signals for atoms near the bond, a phenomenon known as coalescence. niscpr.res.in By analyzing the line shapes at different temperatures, the activation energy (rotational barrier) for this process can be calculated. nih.govnih.gov While specific data for this compound is not available, similar studies on other amines and amides have determined rotational barriers in the range of 12-80 kJ/mol. montana.edu

Conformational Exchange: The flexible butyl and heptyl chains can exist in numerous conformations. chemistrysteps.com DNMR can provide insights into the energetics of the interchange between different staggered and gauche conformations along the carbon chains. lumenlearning.com

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Mechanistic Insight

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental composition of this compound. For the molecular formula C₁₂H₂₇NO, the expected exact mass is 201.209264485 Da. nih.gov HRMS can confirm this composition, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This technique is crucial for identifying structural subunits and confirming the connectivity of the molecule. youtube.com

For this compound, the primary fragmentation mechanism is alpha-cleavage, which is characteristic of aliphatic amines. libretexts.orglibretexts.org This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The largest alkyl group is preferentially lost. miamioh.edu

Key predicted fragmentation pathways include:

Alpha-cleavage at the butyl chain: Loss of a propyl radical (•C₃H₇) to form a fragment ion at m/z 158.

Alpha-cleavage at the heptyl chain: Loss of a hexyl radical (•C₆H₁₃) to form a fragment ion at m/z 114.

Cleavage at the ether linkage: Fragmentation can also occur at the C-O bond or the C-C bond adjacent to the ether. Cleavage between C4 and C5 of the heptyl chain could lead to fragments representing the methoxybutyl group.

Predicted MS/MS Fragmentation of this compound (Precursor Ion: m/z 202)

| Fragment Description | Predicted m/z |

| [M-C₃H₇]⁺ (Loss of propyl radical from butyl group via α-cleavage) | 158.15 |

| [M-C₄H₉]⁺ (Loss of butyl radical) | 144.14 |

| [CH₂(CH₂)₂CH(OCH₃)CH₂CH₂CH₃]⁺ (Heptyl chain fragment) | 130.14 |

| [CH₂=N⁺H(CH₂)₃CH₃] (Loss of methoxy-heptyl radical via α-cleavage) | 86.13 |

| [CH₃(CH₂)₃NHCH₂]⁺ | 72.11 |

| [CH₃(CH₂)₃]⁺ (Butyl cation) | 57.07 |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. To date, a crystal structure for this compound has not been reported in publicly accessible databases.

To perform this analysis, a single crystal of sufficient quality must first be grown. For liquid amines, this is often achieved by forming a crystalline salt derivative, such as a hydrochloride or hydrobromide salt. The protonation of the amine nitrogen can facilitate the formation of a well-ordered crystal lattice through hydrogen bonding and ionic interactions.

If a crystal structure were obtained, it would provide invaluable information:

Conformation: It would reveal the preferred conformation of the flexible alkyl chains in the solid state, showing the specific arrangement (e.g., all-trans or gauche) of the carbon backbone.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be determined, illustrating any hydrogen bonding involving the secondary amine proton (N-H) and the methoxy oxygen, as well as van der Waals interactions between the alkyl chains.

Precise Geometric Parameters: It would yield highly accurate measurements of all bond lengths and angles, which can be compared with theoretical calculations.

The table below outlines the type of data that would be generated from a successful X-ray crystallographic analysis.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a=10.5, b=8.2, c=15.1 |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=95.5, γ=90 |

| Volume (ų) | The volume of the unit cell. | 1280 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the data. | ~0.05 |

Scientific Data Unavilable for

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available research data for the chemical compound this compound. Specifically, there are no published studies detailing its advanced spectroscopic and structural properties as requested.

The inquiry sought an in-depth analysis of this compound, focusing on the following areas:

Intermolecular Interactions and Crystal Packing Analysis: Information regarding the spatial arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular forces, is not present in the accessible scientific literature.

Hirshfeld Surface Analysis: This computational method requires crystallographic information files (CIF) from X-ray diffraction studies to analyze molecular contacts and energy contributions. As no crystallographic data for this compound has been published, a Hirshfeld surface analysis cannot be performed.

Vibrational Spectroscopy (IR, Raman): While general principles of IR and Raman spectroscopy can predict the expected vibrational modes for the functional groups present in this compound (such as C-H, N-H, C-O, and C-N bonds), specific experimental spectra and detailed assignments for this particular compound are not available.

The absence of empirical data from synthesis and characterization studies of this compound makes it impossible to generate a scientifically accurate and informative article that adheres to the requested detailed outline and inclusion of data tables. Any attempt to do so would be speculative and would not meet the required standard of factual, research-based content.

Therefore, the requested article on the "" cannot be produced at this time due to the lack of primary research on this specific compound.

Computational and Theoretical Investigations of Butyl 4 Methoxy Heptyl Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. epstem.netnih.gov Methods like the B3LYP hybrid functional combined with a suitable basis set such as 6-311G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. epstem.netclinicsearchonline.org These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

For Butyl-(4-methoxy-heptyl)-amine, DFT would be used to determine its most stable three-dimensional structure by finding the minimum energy conformation. From this optimized geometry, properties like bond lengths, bond angles, and electronic descriptors can be accurately computed. clinicsearchonline.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. thaiscience.info

In this compound, the HOMO is expected to be localized primarily around the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO would likely be distributed across the alkyl chains. FMO analysis helps in understanding how the molecule would interact in chemical reactions. numberanalytics.comimperial.ac.uk

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This data is illustrative and based on typical values for similar aliphatic amines.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -5.30 | Indicates electron-donating capability, centered on the amine. |

| LUMO Energy | 0.07 | Represents electron-accepting potential. |

| HOMO-LUMO Gap (ΔE) | 5.37 | Suggests high kinetic stability and relatively low reactivity. thaiscience.info |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. youtube.com These maps illustrate regions of varying electrostatic potential, which are crucial for understanding intermolecular interactions. clinicsearchonline.orgresearchgate.net Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) that are favorable for nucleophilic attack. researchgate.netwolframcloud.com

For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atom on the amine group and parts of the alkyl chains would exhibit a positive potential (blue). thaiscience.info This mapping helps predict how the molecule would orient itself when approaching other molecules or biological targets.

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound This data is illustrative and calculated to show expected charge distribution.

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| N | Nitrogen | -0.65 |

| O | Oxygen | -0.58 |

| C (attached to N) | Carbon | +0.25 |

| C (attached to O) | Carbon | +0.31 |

| H (on N) | Hydrogen | +0.42 |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

This compound is a flexible molecule with numerous rotatable single bonds. Conformational analysis is essential to identify the three-dimensional shapes (conformers) the molecule can adopt and their relative stabilities. This is typically achieved using molecular mechanics (MM) force fields or more intensive molecular dynamics (MD) simulations.

These simulations explore the molecule's potential energy surface by systematically rotating bonds and calculating the energy of each resulting conformation. chemrxiv.org The output is an energy landscape that identifies low-energy, stable conformers and the energy barriers between them. The globally minimized energy structure represents the most probable conformation of the molecule in a given environment. This information is critical for subsequent studies like molecular docking, as the biological activity of a ligand is often dependent on its specific conformation.

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.govpsu.edu This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves generating various poses of the ligand within the binding site of the receptor and scoring these poses based on their steric and energetic compatibility.

Given its structure as a substituted phenethylamine (B48288) analog, this compound could be studied for its interaction with targets like serotonin (B10506) or trace amine-associated receptors (TAARs), which are known to bind similar molecules. wikipedia.org

Docking simulations provide a detailed profile of the interactions between the ligand and the amino acid residues in the protein's binding pocket. researchgate.net For this compound, key interactions would likely include:

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, while the nitrogen and the methoxy (B1213986) oxygen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The butyl and heptyl alkyl chains would form van der Waals and hydrophobic interactions with nonpolar residues in the binding site.

Ionic Interactions: If the amine group becomes protonated at physiological pH, it could form a salt bridge with acidic residues like aspartate or glutamate.

Predicting these binding modes is crucial for understanding the structural basis of the ligand's biological activity. researchgate.netresearchgate.net

A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or a free energy of binding (ΔG), typically in kcal/mol. psu.edu A lower, more negative energy value generally indicates a more stable ligand-protein complex and thus a higher predicted binding affinity. hoffmanchemicals.com These scoring functions account for the energy contributions from the various intermolecular interactions. More advanced methods like Prime MM-GBSA can be used to refine these binding energy calculations. psu.edu

Table 3: Illustrative Docking Results for this compound with Hypothetical Protein Targets This data is for illustrative purposes only to demonstrate the output of a typical docking study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Serotonin 5-HT2A Receptor | -8.2 | ASP155, SER242 | Hydrogen Bond, Ionic |

| PHE340, TRP336 | Hydrophobic | ||

| Trace Amine-Associated Receptor 1 (TAAR1) | -7.5 | ASP103, TYR294 | Hydrogen Bond, Ionic |

| ILE121, VAL198 | Hydrophobic | ||

| Monoamine Oxidase B (MAO-B) | -6.9 | TYR435, CYS172 | Hydrogen Bond |

| LEU171, PHE343 | Hydrophobic |

Reaction Mechanism Elucidation through Computational Transition State Modeling

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For complex organic molecules such as this compound, computational modeling, particularly the study of transition states, provides indispensable insights into reaction pathways, kinetics, and the formation of intermediates. numberanalytics.comnumberanalytics.com Transition State Theory (TST) serves as the theoretical bedrock for these investigations, positing that a reaction proceeds from reactants to products through a high-energy, transient configuration known as the transition state. fiveable.mebath.ac.uk This state represents the point of maximum energy along the reaction coordinate and is a critical determinant of the reaction rate. fiveable.me

Computational chemists employ various methods to map out the potential energy surface (PES) of a reaction, which illustrates the energy of a molecular system as a function of its geometry. numberanalytics.com The transition state is identified as a first-order saddle point on this surface—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. numberanalytics.combath.ac.uk Methods like Density Functional Theory (DFT) are powerful tools for optimizing the geometries of reactants, products, and, crucially, the elusive transition state structures. acs.orgnih.gov Advanced algorithms, such as the Nudged Elastic Band (NEB) method or dimer methods, are often used to locate the transition state between a known reactant and product. ims.ac.jp

For this compound, a secondary amine, a relevant reaction for mechanistic study could be its further N-alkylation or its involvement in an elimination reaction. For instance, in a hypothetical N-alkylation reaction with an alkyl halide (e.g., methyl iodide), computational modeling could be used to detail the SN2 mechanism. This would involve calculating the energy barrier (activation energy) for the reaction and characterizing the geometry of the transition state, where the nucleophilic nitrogen atom forms a new bond with the incoming alkyl group while the halide leaving group departs. fiveable.me

The characterization of the transition state includes determining its energy relative to the reactants, which gives the activation energy (ΔG‡), and analyzing its geometry, such as the lengths of the forming and breaking bonds. numberanalytics.com These parameters are crucial for predicting the reaction's feasibility and rate. Modern machine learning models, trained on vast datasets of quantum chemical calculations, are also emerging as powerful tools to predict transition state structures with significantly reduced computational cost. mit.edu

Below is an illustrative data table showing the kind of results that would be obtained from a computational study of a hypothetical reaction involving this compound.

Table 1: Illustrative Calculated Transition State Properties for a Hypothetical N-Alkylation of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory with a solvent model.

| Parameter | Value | Description |

|---|---|---|

| Calculated Activation Energy (ΔG‡) | 22.5 kcal/mol | The free energy barrier for the reaction to proceed. |

| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true first-order saddle point (transition state). |

| N···C forming bond distance | 2.15 Å | The distance between the amine nitrogen and the carbon of the incoming alkyl group. |

| C···X breaking bond distance | 2.30 Å | The distance between the carbon of the alkyl group and the leaving group (e.g., a halide). |

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, primarily those based on Density Functional Theory (DFT), have become a standard and reliable tool for predicting the spectroscopic properties of organic molecules. nih.gov These computational methods allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) spectra, which are invaluable for structural elucidation and characterization. st-and.ac.uknih.gov

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.ukresearchgate.netnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. modgraph.co.uk The chemical shifts are then determined by referencing these calculated shielding values to a standard, typically Tetramethylsilane (TMS). nih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, which are often modeled using methods like the Polarizable Continuum Model (PCM). nih.gov For amines, while ¹³C shifts can be predicted with high accuracy, ¹H shifts, particularly for the N-H proton, can be more challenging due to their sensitivity to solvent, concentration, and hydrogen bonding. modgraph.co.uklibretexts.org Machine learning techniques augmented with DFT calculations have shown promise in further increasing the accuracy of NMR predictions. osti.gov

Below are tables with hypothetical, yet realistic, predicted NMR chemical shifts for this compound, illustrating the expected output from such calculations.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound Calculations performed using the GIAO method at the ωB97XD/6-31G(d,p) level of theory in simulated CDCl₃.

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (butyl) | 0.92 |

| CH₃ (heptyl) | 0.89 |

| CH₂ (internal, butyl & heptyl chains) | 1.25 - 1.50 |

| CH₂-N (butyl) | 2.58 |

| CH-N (heptyl) | 2.75 |

| O-CH₃ | 3.31 |

| CH-O | 3.20 |

| N-H | 1.10 (highly variable) |

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Calculations performed using the GIAO method at the ωB97XD/6-31G(d,p) level of theory in simulated CDCl₃.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (butyl) | 14.1 |

| CH₃ (heptyl) | 14.0 |

| O-CH₃ | 56.5 |

| CH₂ (butyl & heptyl chains) | 20.5 - 34.0 |

| CH₂-N (butyl) | 49.5 |

| CH-N (heptyl) | 58.0 |

| CH-O (heptyl) | 82.0 |

Vibrational Spectra (IR and Raman) Prediction

Theoretical vibrational spectroscopy involves calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. psu.eduresearchgate.net These calculations yield the frequencies of the normal modes of vibration, which correspond to the absorption bands in an IR spectrum and the scattered peaks in a Raman spectrum. nih.govgithub.io DFT methods are widely used for this purpose. nih.govspectroscopyonline.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The calculations also provide the IR intensities and Raman activities for each mode, allowing for the simulation of the entire spectrum. github.io For a secondary amine like this compound, key predicted vibrations would include the N-H stretch, C-N stretches, C-H stretches, and the C-O-C ether stretch. libretexts.orgorgchemboulder.com

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory. Frequencies are scaled.

| Vibrational Mode | Predicted Scaled Frequency (cm-1) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3320 | Weak-Medium (IR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong (IR & Raman) |

| N-H Bend | 1590 | Medium (IR) |

| C-O-C Stretch (ether) | 1115 | Strong (IR) |

| C-N Stretch (aliphatic) | 1180 - 1230 | Medium (IR) |

Biological Interactions and Mechanistic Insights Non Clinical

Enzyme Inhibition Studies of Butyl-(4-methoxy-heptyl)-amine and its Analogues in In Vitro Systems

There is no available information regarding the characterization of the inhibitory potency (e.g., IC50, Ki values), kinetic mechanism analysis of enzyme-inhibitor interactions, or the identification of target enzymes such as cholinesterases, carbonic anhydrases, or ACE for this compound or any of its potential analogues.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Impact of Stereochemistry on Biological Activity

Without primary or secondary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. The absence of published findings indicates that this compound has likely not been a focus of biological research to date.

No Published Research Found on the Biological Interactions of this compound

While the existence of the compound, and a stereoisomer, (4S)-N-butyl-4-methoxyheptan-1-amine, is noted in chemical databases, there is a conspicuous absence of published studies investigating its biological interactions, mechanistic insights, or structure-activity relationships. The initial request for an article focusing on the identification of key functional groups for the potency and selectivity of this specific compound cannot be fulfilled due to the lack of available scientific data.

Searches for structurally related compounds, such as various N-alkylated amines and molecules containing methoxy (B1213986) moieties, yielded general information on their synthesis and, in some cases, their biological activities in different contexts. For instance, studies on other alkyl amines have explored their antimicrobial properties, and research into compounds with methoxy groups has highlighted their role in activities such as tubulin polymerization inhibition or as anti-platelet agents. However, these findings are not directly applicable to this compound and any attempt to extrapolate such information would be purely speculative and scientifically unfounded.

The creation of a scientifically accurate and informative article, as per the user's detailed instructions, is contingent on the availability of peer-reviewed research. Without data on the biological targets, potency, selectivity, or the effects of structural modifications on the activity of this compound, it is impossible to generate the requested content.

Therefore, the section on "" with a specific focus on the "Identification of Key Functional Groups for Potency and Selectivity" for this compound cannot be produced at this time. Further research into the synthesis and biological evaluation of this compound would be required before such an analysis is possible.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific databases and scholarly articles, no specific research or data could be located for the chemical compound this compound. As a result, the generation of a detailed article focusing on its synthesis, structure-activity relationship (SAR), and the development of related research tools is not possible at this time.

The investigation sought to uncover information pertaining to the design and synthesis of derivatives and analogues of this compound for research exploration. This included systematic modifications of its chemical structure, the exploration of isosteric and bioisosteric replacements, and the creation of specialized chemical probes for mechanistic studies. However, the scientific literature does not appear to contain any studies, findings, or data sets specifically addressing this compound.

The planned article was to be structured around the following key areas, for which no information on this compound could be found:

Design and Synthesis of Derivatives and Analogues for Research Exploration

Development of Fluorescent or Radioligand Analogues for Receptor Binding and Imaging Research:There are no published studies on the development of fluorescent or radiolabeled versions of Butyl-(4-methoxy-heptyl)-amine for use in receptor binding assays or molecular imaging.

While general principles of medicinal chemistry and drug design, such as those mentioned in the initial search results, provide a framework for how such research could be conducted, there is no evidence to suggest that this work has been performed and published for this compound.

Therefore, in the absence of any specific data, the creation of a scientifically accurate and informative article as requested is not feasible.

Table of Compounds Mentioned

Future Research Directions and Unexplored Avenues

Investigation of Butyl-(4-methoxy-heptyl)-amine as a Privileged Scaffold for Novel Research Tool Development

The concept of a "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets. Should this compound be investigated, its combination of a secondary amine, a methoxy (B1213986) group, and alkyl chains could theoretically offer a starting point for the development of new chemical probes or libraries of compounds for screening. The amine could serve as a key interaction point with biological targets, while the lipophilic alkyl chains could influence membrane permeability and the methoxy group could participate in hydrogen bonding.

Exploration of Alternative Synthetic Strategies for Enhanced Efficiency and Sustainability

Currently, no specific synthesis for this compound is documented in the scientific literature. Future research would first need to establish a reliable synthetic route. Subsequent investigations could then focus on optimizing this synthesis for efficiency, cost-effectiveness, and environmental sustainability. This could involve exploring greener solvents, catalytic methods, and reducing the number of synthetic steps.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

In the absence of experimental data, computational modeling would be a crucial first step in predicting the potential properties of this compound. Molecular docking studies could be employed to predict its binding affinity to various protein targets. Quantum mechanics calculations could provide insights into its electronic structure and reactivity. Molecular dynamics simulations could help understand its conformational flexibility and interactions with biological membranes.

Table 1: Hypothetical Computational Modeling Approaches for this compound

| Modeling Technique | Potential Application | Predicted Outcome |

| Molecular Docking | Prediction of binding modes and affinities to various receptors. | Identification of potential biological targets. |

| Quantum Mechanics | Calculation of electronic properties and reactivity. | Understanding of chemical stability and reaction mechanisms. |

| Molecular Dynamics | Simulation of conformational changes and interactions in a biological environment. | Insights into membrane permeability and target engagement. |

Expanding the Scope of Biological Targets and Pathways for Academic Inquiry (e.g., Neurobiology, Enzyme Kinetics)

The structural features of this compound, particularly the secondary amine, are common in neuroactive compounds. Therefore, initial biological screening could focus on receptors and transporters in the central nervous system. For instance, its potential interaction with monoamine transporters or G-protein coupled receptors could be a starting point for neurobiological inquiry. In the realm of enzyme kinetics, the compound could be tested as a potential inhibitor or substrate for various enzymes, depending on the predicted binding modes from computational studies.

Development of Novel Analytical Methods for Trace Analysis and Metabolite Quantification in Research Samples

Should this compound become a subject of research, the development of sensitive and specific analytical methods would be essential. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) would likely be the methods of choice for detecting and quantifying the compound in biological matrices like plasma, urine, or tissue homogenates. These methods would also be crucial for identifying and quantifying any potential metabolites.

Integration with Systems Biology Approaches for Comprehensive Biological Impact Assessment

A systems biology approach would aim to understand the global effects of this compound on a biological system. This could involve transcriptomics (microarray or RNA-seq) to study changes in gene expression, proteomics to analyze alterations in protein levels, and metabolomics to investigate shifts in metabolic pathways. By integrating these "omics" data, researchers could construct a comprehensive picture of the compound's biological impact, potentially revealing novel mechanisms of action and off-target effects.

Q & A

Q. What are the optimal synthetic routes for Butyl-(4-methoxy-heptyl)-amine to maximize yield and purity?

- Methodological Answer : The synthesis of this compound can be optimized using multi-step alkylation and reductive amination. For example, a primary amine (e.g., 4-methoxyheptylamine) can react with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) via nucleophilic substitution. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and characterizing intermediates via ¹H/¹³C NMR ensures structural fidelity. Industrial-scale methods may employ continuous flow reactors for enhanced reproducibility .

Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use solid-phase extraction (SPE) coupled with HPLC-MS/MS for sensitive detection. Derivatize the amine with 2,4-dinitrophenylhydrazine (DNPH) to enhance ionization efficiency. Optimize mobile phase conditions (e.g., 0.1% formic acid in water/acetonitrile gradient) and employ a C18 column (2.6 µm, 100 Å) for separation. Quantify using a deuterated internal standard (e.g., this compound-d₃) to correct for matrix effects. Validation parameters (linearity: R² >0.99; LOQ: 0.1 ng/mL) should adhere to FDA bioanalytical guidelines .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group at the 4-position of the heptyl chain exerts an electron-donating effect, enhancing nucleophilicity at the amine center. However, steric hindrance from the butyl and heptyl chains may reduce reaction rates. Computational modeling (DFT at B3LYP/6-31G* level) can predict transition states. Experimentally, compare reaction kinetics with analogous amines (e.g., unsubstituted heptylamine) under identical conditions (e.g., SN₂ with methyl iodide in THF). Use ¹H NMR to track substituent effects on reaction progress .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardize assays using validated reference compounds (e.g., NIH/3T3 fibroblasts for cytotoxicity). Perform dose-response curves (1 nM–100 µM) and confirm receptor binding via radioligand displacement (e.g., ³H-labeled ligands for GPCRs). Cross-validate results with orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How can researchers design in silico models to predict the pharmacokinetics of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP (3.28 predicted), topological polar surface area (TPSA: ~30 Ų), and molecular weight (241.4 g/mol). Software such as SwissADME predicts absorption (Caco-2 permeability: >5 × 10⁻⁶ cm/s) and CYP450 metabolism (CYP3A4 as primary metabolizer). Validate predictions with in vitro hepatic microsome assays and in vivo PK studies (rodents, IV/PO dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.